REACTION_CXSMILES
|
[NH2:1][C:2]1[C:10]([O:11][CH3:12])=[CH:9][C:8]([Br:13])=[CH:7][C:3]=1[C:4](O)=[O:5].CCO.O>C1COCC1>[NH2:1][C:2]1[C:10]([O:11][CH3:12])=[CH:9][C:8]([Br:13])=[CH:7][C:3]=1[CH2:4][OH:5]
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Name
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|
Quantity
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20 g
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Type
|
reactant
|
Smiles
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NC1=C(C(=O)O)C=C(C=C1OC)Br
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Name
|
|
Quantity
|
10 mL
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Type
|
reactant
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Smiles
|
CCO
|
Name
|
|
Quantity
|
250 mL
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Type
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reactant
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Smiles
|
O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
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The reaction mixture is stirred for 5 d at 20° C.
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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stirred for 15 min
|
Duration
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15 min
|
Type
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EXTRACTION
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Details
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The mixture is extracted 3× with DCM
|
Type
|
CUSTOM
|
Details
|
the combined organic phases are dried
|
Type
|
EXTRACTION
|
Details
|
extracted 2× with 400 mL 1 N hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
the precipitate formed
|
Type
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FILTRATION
|
Details
|
is filtered off
|
Reaction Time |
5 d |
Name
|
|
Type
|
product
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Smiles
|
NC1=C(C=C(C=C1OC)Br)CO
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |